molecular formula C16H14N6O6 B053874 Ntm-macrocycloformazan CAS No. 119290-19-6

Ntm-macrocycloformazan

Cat. No. B053874
CAS RN: 119290-19-6
M. Wt: 386.32 g/mol
InChI Key: NBTOQCLPXYEQHW-OPSMPBDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ntm-macrocycloformazan is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a macrocyclic compound that has a unique structure, which makes it an interesting subject for study. In

Mechanism of Action

The mechanism of action of Ntm-macrocycloformazan is not well understood, but it is believed to work by interfering with the metabolic pathways of microorganisms and cancer cells. It has been shown to inhibit the activity of enzymes involved in these pathways, which leads to the death of the cells.
Biochemical and Physiological Effects:
Ntm-macrocycloformazan has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells. In addition, it has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Ntm-macrocycloformazan in lab experiments include its antimicrobial, antifungal, and antiviral properties, as well as its potential use in the treatment of cancer. However, there are also limitations to its use, including its complex synthesis method and the need for specialized expertise in organic chemistry.

Future Directions

There are many future directions for the study of Ntm-macrocycloformazan. One potential direction is the development of new drugs based on its structure and properties. Another potential direction is the study of its mechanism of action, which could lead to a better understanding of its potential uses. Additionally, there is a need for further research into its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Synthesis Methods

Ntm-macrocycloformazan can be synthesized through a multistep process that involves the use of various reagents and solvents. The synthesis method involves the formation of a macrocyclic ring, which is then functionalized to produce the final product. The process requires expertise in organic chemistry and requires careful handling of the reagents and solvents.

Scientific Research Applications

Ntm-macrocycloformazan has been studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

119290-19-6

Product Name

Ntm-macrocycloformazan

Molecular Formula

C16H14N6O6

Molecular Weight

386.32 g/mol

IUPAC Name

(4Z)-10,20-dinitro-13,17-dioxa-2,3,5,6-tetrazatricyclo[16.4.0.07,12]docosa-1(18),2,4,7(12),8,10,19,21-octaene

InChI

InChI=1S/C16H14N6O6/c23-21(24)11-2-4-13-15(8-11)27-6-1-7-28-16-9-12(22(25)26)3-5-14(16)20-18-10-17-19-13/h2-5,8-10,19H,1,6-7H2/b17-10-,20-18?

InChI Key

NBTOQCLPXYEQHW-OPSMPBDOSA-N

Isomeric SMILES

C1COC2=C(C=CC(=C2)[N+](=O)[O-])N/N=C\N=NC3=C(C=C(C=C3)[N+](=O)[O-])OC1

SMILES

C1COC2=C(C=CC(=C2)[N+](=O)[O-])NN=CN=NC3=C(C=C(C=C3)[N+](=O)[O-])OC1

Canonical SMILES

C1COC2=C(C=CC(=C2)[N+](=O)[O-])NN=CN=NC3=C(C=C(C=C3)[N+](=O)[O-])OC1

synonyms

16,17-dihydro-2,12-dinitro-5H,15H-dibenzo b,1,11,4,5,7,8-dioxatetraazacyclotetradecine
NTM-macrocycloformazan

Origin of Product

United States

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